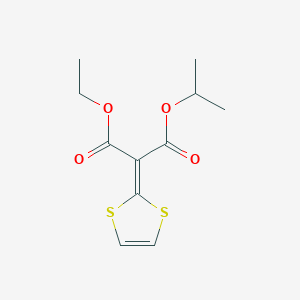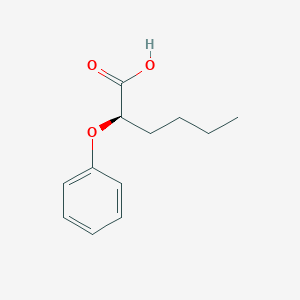
(2R)-2-Phenoxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Phenoxyhexanoic acid is an organic compound characterized by the presence of a phenoxy group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenoxyhexanoic acid typically involves the reaction of phenol with hexanoic acid derivatives under specific conditionsThe reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Phenoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Applications De Recherche Scientifique
(2R)-2-Phenoxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-Phenoxyhexanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction mechanisms and metabolic processes that are influenced by the presence of the phenoxy group .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Phenoxyhexanoic acid: The enantiomer of (2R)-2-Phenoxyhexanoic acid, differing in the spatial arrangement of atoms.
Phenoxyacetic acid: A structurally similar compound with a shorter carbon chain.
Phenoxypropanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Propriétés
Numéro CAS |
60210-85-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2R)-2-phenoxyhexanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)/t11-/m1/s1 |
Clé InChI |
FZEQPRGPLDVEOE-LLVKDONJSA-N |
SMILES isomérique |
CCCC[C@H](C(=O)O)OC1=CC=CC=C1 |
SMILES canonique |
CCCCC(C(=O)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


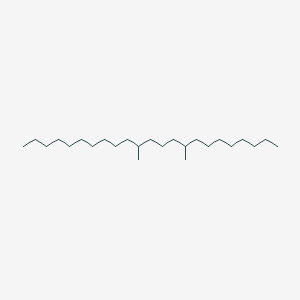
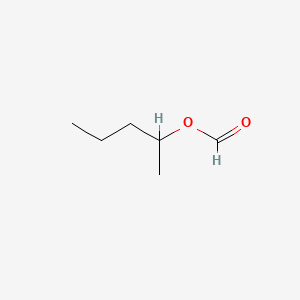
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)
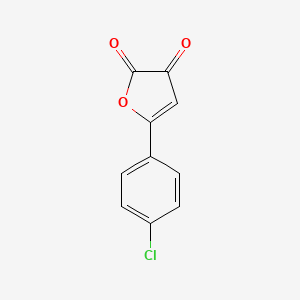
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)


![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
